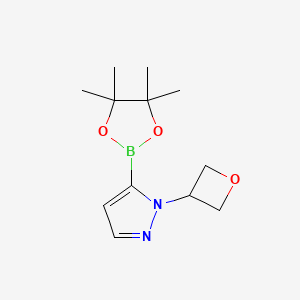
1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester
Vue d'ensemble
Description
1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester is a research chemical with the CAS Number: 1339890-99-1 . It has a molecular weight of 250.11 and its IUPAC name is 1-(3-oxetanyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)9-5-14-15(6-9)10-7-16-8-10/h5-6,10H,7-8H2,1-4H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 384.7±32.0 °C and a predicted density of 1.20±0.1 g/cm3 . It is recommended to be stored in an inert atmosphere, under -20°C . The compound is a solid at room temperature .Applications De Recherche Scientifique
Improved Synthesis and Applications in Coupling Reactions
An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester through the isolation of its lithium hydroxy ate complex was described by Mullens (2009). This complex demonstrated high yield and stability, proving useful in Suzuki couplings without additional base requirements (Mullens, 2009).
Synthesis of Pinacol Esters for Organic Synthesis
Ivachtchenko et al. (2004) synthesized a range of 1-alkyl-1H-pyrazol-4-yl and 1-alkyl-1H-pyrazol-5-ylboronic acids and their pinacol esters. These compounds, characterized by regioselective lithiation, are stable and serve as reagents in organic synthesis (Ivachtchenko et al., 2004).
Analytical Challenges and Solutions
The analysis of highly reactive pinacolboronate esters presents unique challenges, particularly for compounds used in Suzuki coupling reactions. Zhong et al. (2012) developed methods to stabilize and analyze these esters, addressing their hydrolysis into boronic acids (Zhong et al., 2012).
Synthesis of π-Conjugated Polymers
Nojima et al. (2016) reported on the Suzuki-Miyaura coupling polymerization of dibromoarene and arylenediboronic acid (ester) to produce high-molecular-weight π-conjugated polymers with boronic acid (ester) moieties. This novel approach challenges conventional polymerization principles and showcases the versatility of boronic esters in materials science (Nojima et al., 2016).
Carbohydrate Sensing
Iridium(iii)-boronic acid complexes have been explored for their potential in carbohydrate sensing. Hashemzadeh et al. (2020) synthesized Ir(iii) complexes capable of forming boronic acid cyclic esters with simple sugars, demonstrating their application in detecting glucose and fructose (Hashemzadeh et al., 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
Propriétés
IUPAC Name |
1-(oxetan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)10-5-6-14-15(10)9-7-16-8-9/h5-6,9H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNCSHVEKCWKMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C3COC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester | |
CAS RN |
1876473-44-7 | |
| Record name | (1-(Oxetan-3-yl)-1H-pyrazol-5-yl)boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





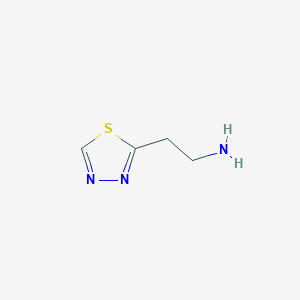

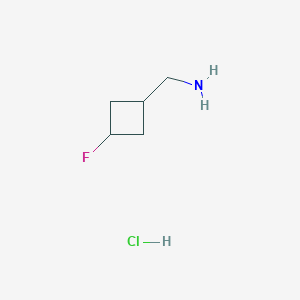
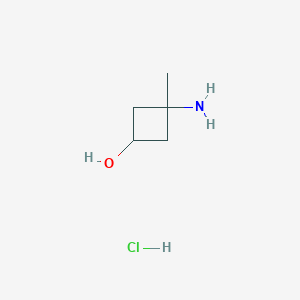
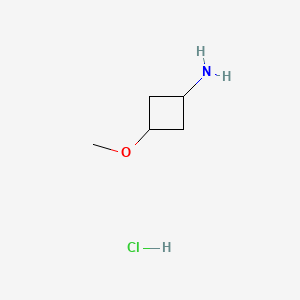
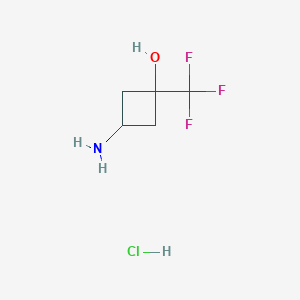



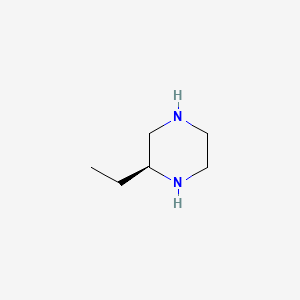
![imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B3021982.png)
